molecular formula C17H13ClN2O2 B4509554 N-[(2-CHLOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)FURAN-2-CARBOXAMIDE

N-[(2-CHLOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)FURAN-2-CARBOXAMIDE

Cat. No.: B4509554
M. Wt: 312.7 g/mol
InChI Key: JMLWXAWLNZABKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2-CHLOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)FURAN-2-CARBOXAMIDE is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a furan ring, a pyridine ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(2-CHLOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)FURAN-2-CARBOXAMIDE typically involves the following steps:

    Formation of the Furan-2-Carboxylic Acid Derivative: This can be achieved through the oxidation of furan-2-carboxaldehyde using an oxidizing agent such as potassium permanganate.

    Amidation Reaction: The furan-2-carboxylic acid derivative is then reacted with 2-chlorobenzylamine and pyridine-2-amine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems can also help in optimizing the reaction parameters and reducing the production costs.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction of the nitro group (if present) can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Nucleophiles for Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed:

    Oxidation Products: Furan-2,3-dione derivatives.

    Reduction Products: Amino derivatives.

    Substitution Products: Various substituted phenyl derivatives.

Scientific Research Applications

N-[(2-CHLOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)FURAN-2-CARBOXAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

    Material Science: It is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of N-[(2-CHLOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors involved in inflammatory pathways, thereby modulating their activity.

    Pathways Involved: It can inhibit the activity of cyclooxygenase (COX) enzymes, leading to a reduction in the production of pro-inflammatory mediators such as prostaglandins.

Comparison with Similar Compounds

  • N-[(2-BROMOPHENYL)METHYL]-N-(PYRIDIN-2-YL)FURAN-2-CARBOXAMIDE
  • N-[(2-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)FURAN-2-CARBOXAMIDE

Comparison:

  • Uniqueness: N-[(2-CHLOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)FURAN-2-CARBOXAMIDE is unique due to the presence of the chlorine atom, which can influence its reactivity and binding affinity to molecular targets.
  • Reactivity: The chlorophenyl group can undergo different substitution reactions compared to bromophenyl or fluorophenyl groups, leading to distinct chemical properties and potential applications.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-N-pyridin-2-ylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O2/c18-14-7-2-1-6-13(14)12-20(16-9-3-4-10-19-16)17(21)15-8-5-11-22-15/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMLWXAWLNZABKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN(C2=CC=CC=N2)C(=O)C3=CC=CO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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